![molecular formula C22H27N3O5 B2509849 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1251637-63-4](/img/structure/B2509849.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide" is a complex molecule that appears to be a derivative of quinoline and spirodecanes. The structure suggests that it may have been designed to exhibit biological activity, potentially as a pharmacological agent.
Synthesis Analysis
The synthesis of related quinoline derivatives has been described in the literature. For instance, the synthesis of functionalized aminoquinolines has been achieved through the cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides, leading to novel synthetic intermediates such as (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines . These intermediates have been further functionalized to produce a range of compounds with potential antiplasmodial and antifungal activities. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety, which is a spirocyclic structure that has been incorporated into various compounds to modulate their biological activity . The quinoline portion of the molecule is a heterocyclic aromatic organic compound that often serves as a scaffold for drug development due to its pharmacological properties.
Chemical Reactions Analysis
The reactivity of related quinoline derivatives has been explored, with (3-pyrrolin-1-yl)quinolines undergoing bromination reactions and (2-oxopyrrolidin-1-yl)quinolines reacting with reducing agents like lithium aluminum hydride and methyllithium . These reactions allow for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds have been synthesized and evaluated for their biological activities. For example, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been assessed for dopamine agonist activity, indicating that the spirocyclic moiety can confer significant pharmacological effects . Additionally, growth-regulating activity has been observed in compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure .
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition and Bladder Contractions
A significant application of this compound is found in the inhibition of acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. A study by Ishichi et al. (2005) explored the use of related compounds in this domain, highlighting their role in increasing rhythmic bladder contractions without affecting basal intravesical pressure. This suggests potential use for treating voiding dysfunction caused by detrusor underactivity (Ishichi et al., 2005).
Diuretic Activity
In the search for new diuretic agents, related compounds were synthesized and demonstrated a statistically significant diuretic effect, exceeding the activity of hydrochlorothiazide in some cases. This finding by Ukrainets et al. (2018) underscores the compound's potential in addressing conditions where diuresis is desired, such as hypertension or heart failure (Ukrainets et al., 2018).
Serotonin Receptor Activity
The affinity of related compounds to serotonin receptors (5-HT1A and 5-HT2A) was studied by Obniska et al. (2006). Compounds showed distinct affinities for these receptors, indicating their potential role in neurological and psychiatric conditions, where serotonin receptors are a key target (Obniska et al., 2006).
Radiotracer Development for Imaging GABAA- and GABAB-benzodiazepine Receptors
Moran et al. (2012) developed radiotracers based on quinolines, indicating their applicability in imaging benzodiazepine sites of GABAA receptors using positron emission tomography (PET). This application is crucial for studying neurological conditions and the pharmacodynamics of related drugs (Moran et al., 2012).
Antihypertensive Properties
The antihypertensive potential of related compounds, particularly those with activity due to peripheral alpha 1-adrenoceptor blockade, was demonstrated by Clark et al. (1983). This highlights the compound's relevance in managing hypertension (Clark et al., 1983).
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c26-18-11-15-10-16(9-14-5-4-8-25(18)19(14)15)24-21(28)20(27)23-12-17-13-29-22(30-17)6-2-1-3-7-22/h9-10,17H,1-8,11-13H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBGBDJMMLFBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CC(=O)N5CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
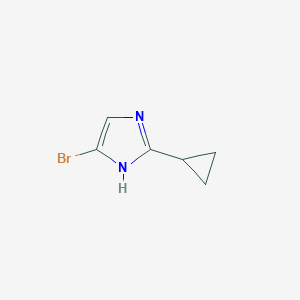

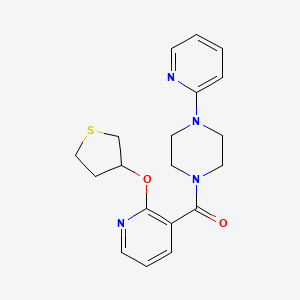
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)


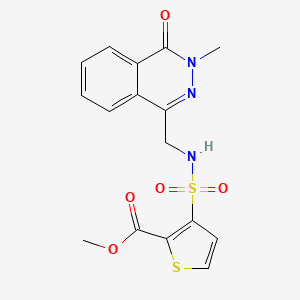
![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)
![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)
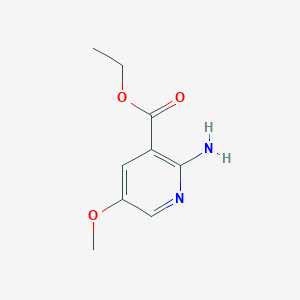
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)
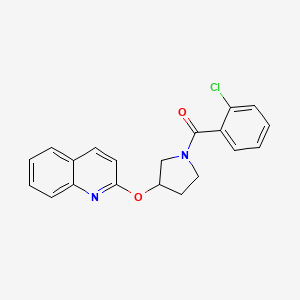
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)